

Spectroscopic and Analytical Profile of 2,4-Dichlorophenethylamine: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichlorophenethylamine

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This technical guide provides a comprehensive overview of the spectroscopic data available for **2,4-Dichlorophenethylamine**, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data for **2,4-Dichlorophenethylamine** (PubChem CID: 142938) is available across several chemical databases.^[1] While direct access to the raw data often requires subscription to specialized services, the key spectral features are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **2,4-Dichlorophenethylamine**, both ^1H and ^{13}C NMR data have been reported.

^1H NMR (Proton NMR)

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 7.4	d	1H	Ar-H
~ 7.2	dd	1H	Ar-H
~ 7.1	d	1H	Ar-H
~ 2.9	t	2H	-CH ₂ -Ar
~ 2.8	t	2H	-CH ₂ -NH ₂
~ 1.5	br s	2H	-NH ₂

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (ppm)	Assignment
~ 138	Ar-C (quaternary)
~ 132	Ar-C (quaternary, C-Cl)
~ 131	Ar-CH
~ 129	Ar-C (quaternary, C-Cl)
~ 127	Ar-CH
~ 125	Ar-CH
~ 42	-CH ₂ -NH ₂
~ 36	-CH ₂ -Ar

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3250	Medium, Broad	N-H stretch (amine)
3100-3000	Medium	C-H stretch (aromatic)
3000-2850	Medium	C-H stretch (aliphatic)
1600-1585	Medium	C=C stretch (aromatic ring)
1550-1475	Strong	N-H bend (amine)
850-550	Strong	C-Cl stretch

Note: Ranges are based on characteristic IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For **2,4-Dichlorophenethylamine** (C₈H₉Cl₂N), the nominal molecular weight is 190 g/mol .^[1]

m/z	Relative Intensity (%)	Assignment
189/191/193	Variable	[M] ⁺ (Molecular ion peak cluster due to Cl isotopes)
160/162	Variable	[M - CH ₂ NH ₂] ⁺
125	Variable	[C ₇ H ₅ Cl] ⁺

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as **2,4-Dichlorophenethylamine**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,4-Dichlorophenethylamine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to the sample.
 - Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Use a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional ¹³C spectrum with proton decoupling.
 - Use a standard pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Record the sample spectrum over the desired range (e.g., 4000-400 cm^{-1}).
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

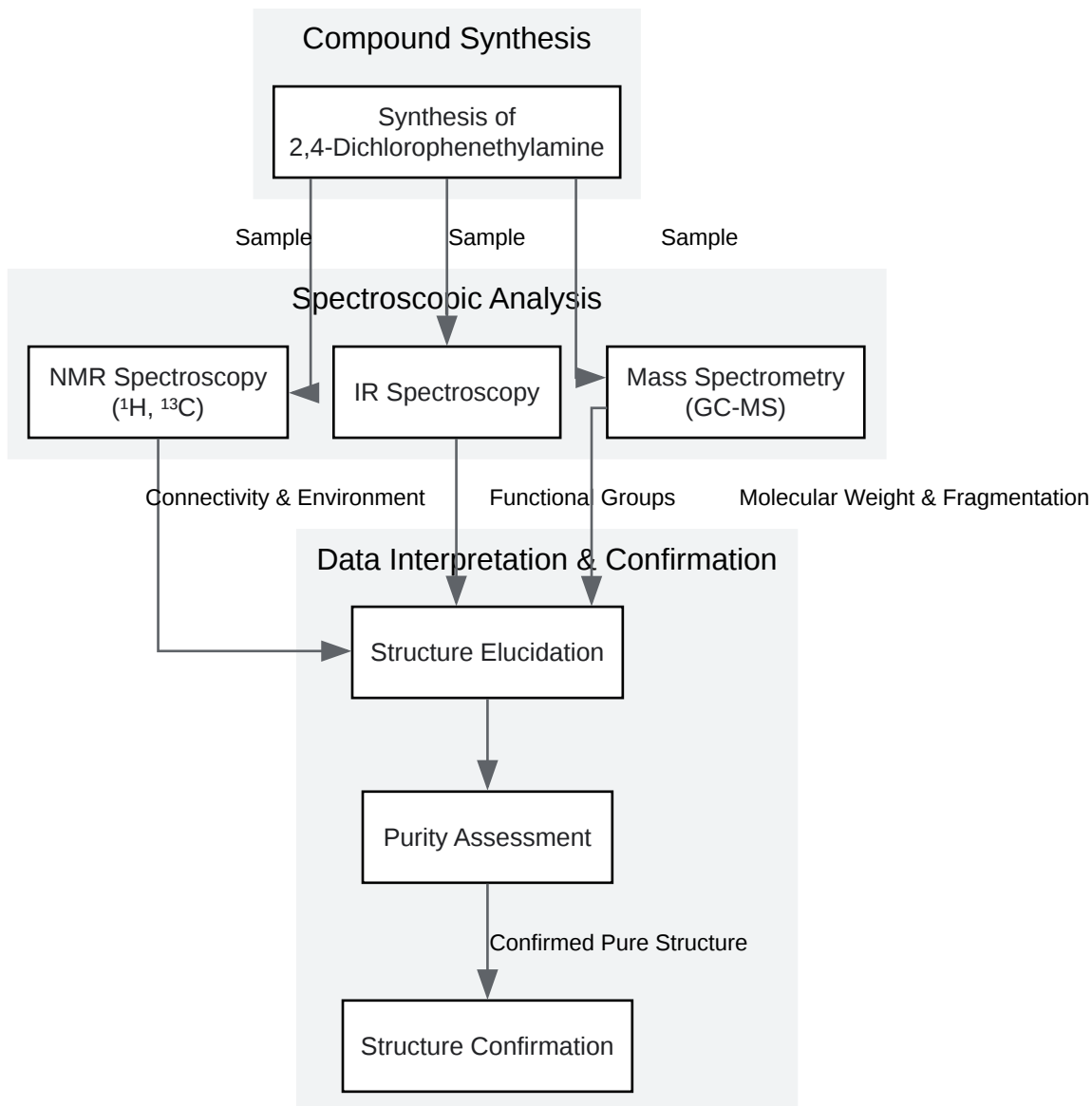
- Sample Preparation: Prepare a dilute solution of **2,4-Dichlorophenethylamine** in a volatile organic solvent (e.g., methanol, dichloromethane).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from the solvent and any impurities.
 - Employ a temperature program to elute the compound of interest.

- Mass Spectrometry:
 - The eluent from the GC is directed into the ion source of the mass spectrometer.
 - Ionization: Use Electron Ionization (EI) at a standard energy (e.g., 70 eV).
 - Mass Analysis: Scan a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
- Data Analysis: Identify the peak corresponding to **2,4-Dichlorophenethylamine** in the total ion chromatogram and analyze the corresponding mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation and confirmation of a synthesized compound like **2,4-Dichlorophenethylamine** using the spectroscopic techniques described.

Logical Workflow for Spectroscopic Analysis of 2,4-Dichlorophenethylamine



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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **2,4-Dichlorophenethylamine**.

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References

- 1. 2,4-Dichlorophenethylamine | C₈H₉Cl₂N | CID 142938 - PubChem [pubchem.ncbi.nlm.nih.gov]
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